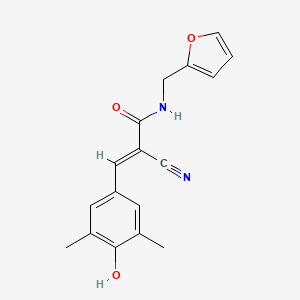
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide, also known as CFA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of enamide derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the pathogenesis of various diseases. In cancer, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to induce apoptosis and cell cycle arrest, inhibit angiogenesis and metastasis, and sensitize cancer cells to chemotherapy and radiotherapy. In inflammation, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the recruitment of immune cells to the site of inflammation, and promote the resolution of inflammation. In neurodegenerative disorders, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to protect against oxidative stress and neuroinflammation, improve cognitive function, and promote neuronal survival and regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide in lab experiments is its high potency and selectivity towards its target molecules. (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to have low toxicity and high efficacy in preclinical studies, making it a promising candidate for further development. However, one of the limitations of using (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide is not fully understood, which can make it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide in more detail to identify its target molecules and signaling pathways. Moreover, the therapeutic potential of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide in various diseases needs to be further explored in preclinical and clinical studies. Finally, the development of novel formulations and delivery systems for (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide can improve its bioavailability and efficacy in vivo.
Synthesemethoden
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-hydroxy-3,5-dimethylphenylacetic acid with furan-2-carbaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with cyanoacetic acid under basic conditions to form the enamide product. The final step involves the reduction of the nitrile group to the corresponding amine using lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurodegenerative disorders, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to protect against oxidative stress and neuroinflammation, which are key factors in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-6-13(7-12(2)16(11)20)8-14(9-18)17(21)19-10-15-4-3-5-22-15/h3-8,20H,10H2,1-2H3,(H,19,21)/b14-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPXKXYOFRTNFC-RIYZIHGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C(\C#N)/C(=O)NCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B2414092.png)
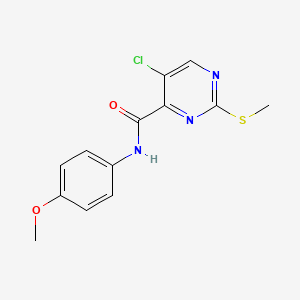
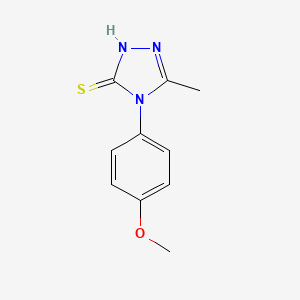
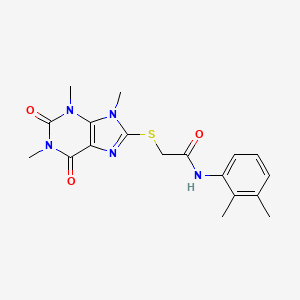

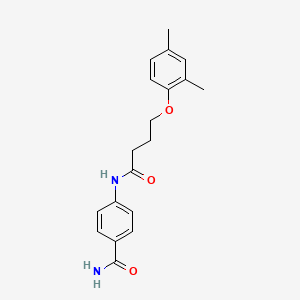

![5-[(3-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2414103.png)
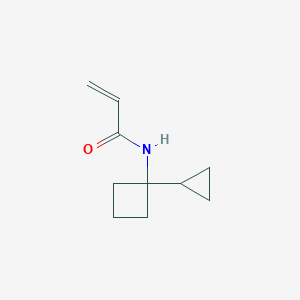
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2414106.png)
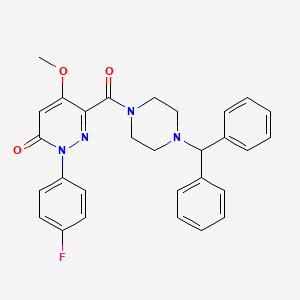
![N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide](/img/structure/B2414109.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2414113.png)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-bromophenyl)acetamide](/img/structure/B2414114.png)